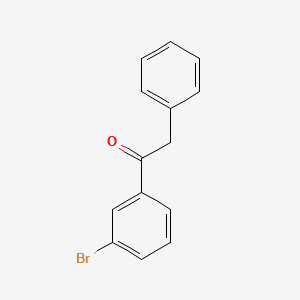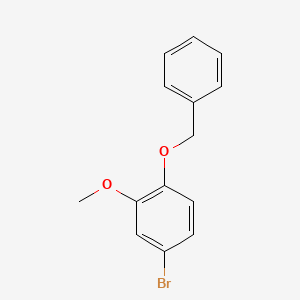
3'-Bromo-2-Phenylacetophenone
Overview
Description
3'-Bromo-2-Phenylacetophenone is a useful research compound. Its molecular formula is C14H11BrO and its molecular weight is 275.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Organic Reactions
3'-Bromo-2-Phenylacetophenone has been utilized in various chemical synthesis processes and organic reactions. Notably, its use in solvent-free mechanochemical synthesis of phosphonium salts highlights its potential in developing efficient and eco-friendly chemical processes. In such reactions, high-energy ball milling of solid organic bromides, including 2-bromo-2-phenylacetophenone, has been effective in producing phosphonium salts without the need for solvents. This process emphasizes the thermodynamically favorable production of C-phosphorylated products, showcasing the compound's role in facilitating specific chemical transformations (Balema, et al., 2002).
Medicinal Chemistry and Drug Development
This compound derivatives have been actively explored in medicinal chemistry for their biological properties. For instance, studies have synthesized novel bromophenols from this compound, investigating their inhibitory effects on human cytosolic carbonic anhydrase II (hCA II) isozyme. These bromophenols have demonstrated potential as leads for novel carbonic anhydrase inhibitors, which could be valuable in treating various medical conditions, including glaucoma and epilepsy (Balaydın, et al., 2012). Additionally, the compound's derivatives have been evaluated for antimicrobial activities, providing insights into their potential applications in treating bacterial infections (Pandey, et al., 2004).
Material Science and Nanotechnology
In the realm of material science, this compound has contributed to the synthesis of novel materials and complexes. Studies have demonstrated its role in preparing ligands and characterizing novel chelate complexes, which are essential in various industrial and scientific applications. The synthesis process involves reactions with other compounds, resulting in the formation of complexes with distinct characteristics and potential applications in catalysis and material sciences (Schubert, et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
The bromination reaction of carbonyl compounds, including “3’-Bromo-2-Phenylacetophenone”, is a significant topic in the field of organic chemistry . The application of this reaction in undergraduate organic chemistry experiments is limited due to the lack of suitable brominating reagents . Therefore, future research could focus on finding new, efficient, and safe methods for the bromination of acetophenones.
Properties
IUPAC Name |
1-(3-bromophenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGJKIFAZROQBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373731 | |
| Record name | 3'-Bromo-2-Phenylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40396-53-0 | |
| Record name | 3'-Bromo-2-Phenylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide](/img/structure/B1273542.png)
![N-[4-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B1273545.png)




![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)




![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)

